molecular formula C11H13NO3 B8340534 3-[3-(2-Hydroxyethyl)phenyl]-1,3-oxazolidin-2-one

3-[3-(2-Hydroxyethyl)phenyl]-1,3-oxazolidin-2-one

Cat. No. B8340534
M. Wt: 207.23 g/mol
InChI Key: QRVSUWDEGVHKAX-UHFFFAOYSA-N
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Patent
US07732600B2

Procedure details

A solution 2-(3-bromophenyl)ethanol (1.00 g, 5.00 mmol), 2-oxazolidin-2-one (874 mg, 10.04 mmol), copper(I)iodide (96 mg, 0.50 mmol), N,N′-dimethyl-1,2-ethanediamine (60 μL, 49 mg, 0.56 mmol) and potassium carbonate (1.04 g, 7.50 mmol) were suspended in dioxane (6 mL). The mixture was stirred under nitrogen for 2.5 h at 100° C. After addition of copper(I)iodide (96 mg, 0.50 mmol) and N,N′-dimethyl-1,2-ethanediamine (60 μl, 49 mg, 0.56 mmol) stirring was continued for another 2 h at 100° C. After cooling down to room temperature, the mixture was poured into saturated aqueous ammonium chloride solution and extracted with dichloromethane. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The crude compound was purified by flash chromatography on silica gel, eluting with ethyl acetate-cyclohexane (1:1 to 1:0) affording the title compound in 64% yield (664 mg).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
2-oxazolidin-2-one
Quantity
874 mg
Type
reactant
Reaction Step Two
Quantity
60 μL
Type
reactant
Reaction Step Three
Quantity
1.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Six
Name
copper(I)iodide
Quantity
96 mg
Type
catalyst
Reaction Step Seven
Quantity
60 μL
Type
reactant
Reaction Step Eight
Name
copper(I)iodide
Quantity
96 mg
Type
catalyst
Reaction Step Eight
Yield
64%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.C[NH:12][CH2:13][CH2:14]NC.[C:17](=[O:20])([O-])[O-:18].[K+].[K+].[Cl-].[NH4+]>O1CCOCC1.[Cu]I>[OH:10][CH2:9][CH2:8][C:4]1[CH:3]=[C:2]([N:12]2[CH2:13][CH2:14][O:18][C:17]2=[O:20])[CH:7]=[CH:6][CH:5]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CCO
Step Two
Name
2-oxazolidin-2-one
Quantity
874 mg
Type
reactant
Smiles
Step Three
Name
Quantity
60 μL
Type
reactant
Smiles
CNCCNC
Step Four
Name
Quantity
1.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
copper(I)iodide
Quantity
96 mg
Type
catalyst
Smiles
[Cu]I
Step Eight
Name
Quantity
60 μL
Type
reactant
Smiles
CNCCNC
Name
copper(I)iodide
Quantity
96 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen for 2.5 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 2 h at 100° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate-cyclohexane (1:1 to 1:0)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OCCC=1C=C(C=CC1)N1C(OCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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